molecular formula C8H8F3N B1304902 N-methyl-3-(trifluoromethyl)aniline CAS No. 2026-70-2

N-methyl-3-(trifluoromethyl)aniline

Cat. No. B1304902
CAS RN: 2026-70-2
M. Wt: 175.15 g/mol
InChI Key: SRTKIHVQZYXHHJ-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da . It is one of the isomers of trifluoromethylaniline .


Molecular Structure Analysis

The molecular structure of N-methyl-3-(trifluoromethyl)aniline consists of a benzene ring substituted with a trifluoromethyl group and a methylamino group . The compound has 1 hydrogen bond acceptor and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

N-methyl-3-(trifluoromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C . It has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 142.4±3.0 cm3 .

Scientific Research Applications

Application in Electron Transport Materials

N-methyl-3-(trifluoromethyl)aniline derivatives have been utilized in the field of electrophotography. For instance, N-(nitrofluorenylidene)anilines synthesized from the condensation of nitrofluorenones with substituted anilines, including 2-trifluoromethyl derivatives, have shown promise as electron transport materials in positive charge electrophotography. Their compatibility with polycarbonate and stability in repetition tests make them valuable in this application (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Role in Liquid Crystal Technology

N-methyl-3-(trifluoromethyl)aniline derivatives have been synthesized and applied in the development of liquid crystals. Specifically, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives with trifluoromethyl groups have been reported to exhibit stable smectic B and A phases, highlighting their potential in the field of liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Improvement in Epoxy Systems

In the polymer science domain, derivatives of N-methyl-3-(trifluoromethyl)aniline have been synthesized for use in epoxy systems. N,N-Bis (2, 3-epoxypropyl) aniline and related compounds with trifluoromethyl substituents have shown improved water resistance when cured with aromatic diamines. This application is significant for the development of more durable and resilient epoxy-based materials (Johncock & Tudgey, 1983).

Safety And Hazards

N-methyl-3-(trifluoromethyl)aniline is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTKIHVQZYXHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382513
Record name N-methyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(trifluoromethyl)aniline

CAS RN

2026-70-2
Record name N-methyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GR Naumiec, KJ Jenko, SS Zoghbi… - Journal of medicinal …, 2015 - ACS Publications
N-Methyl-d-aspartate (NMDA) receptor dysfunction has been linked to several neuropsychiatric disorders, including Alzheimer’s disease, epilepsy, drug addiction, and schizophrenia. A …
Number of citations: 17 pubs.acs.org
T Leischnera, LA Suarezb, A Spannenberga, K Jungea… - scienceopen.com
Dry and oxygen-free solvents (acetonitrile, DCM, toluene, THF, methanol, ethanol and heptane) were collected from an Innovative Technology PS-MD-6 solvent purification system and …
Number of citations: 0 www.scienceopen.com
S Dalai, M Es‐Sayed, M Nötzel, A de Meijere - 2008 - Wiley Online Library
A Convenient Access to Variously Substituted Spiro[cyclopropane‐1,4′‐oxazoline]s - Dalai - 2008 - European Journal of Organic Chemistry - Wiley Online Library Skip to Article …
D Saha, KR Ryan, NR Lakkaniga, EL Smith… - …, 2021 - Wiley Online Library
A fragment‐based drug‐discovery approach was used on a pyrazoloadenine fragment library to uncover new molecules that target the RET (REarranged during Transfection) …
K Kaliyaperumal, R Velayuthaperumal, P Shaw… - …, 2021 - thieme-connect.com
A photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides using commercially available CF 3 SO 2 Cl as the trifluoromethyl radical source under blue LEDs is …
Number of citations: 6 www.thieme-connect.com
K Li, JF Li, B Yin, F Zeng - ChemCatChem, 2022 - Wiley Online Library
A family of air‐ and moisture‐stable NNN pincer ruthenium(II) complexes with a pendant OH were developed, which exhibit unprecedented high reactivity and selectivity in N‐…
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org

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